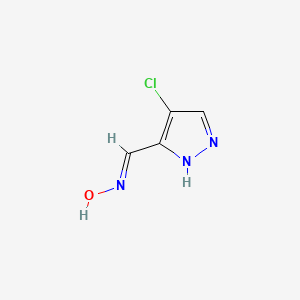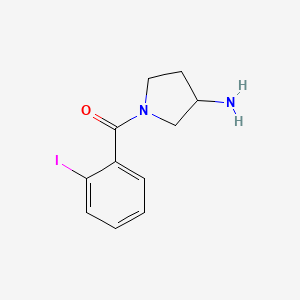
1-(2-Iodobenzoyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodobenzoyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an iodobenzoyl group
Preparation Methods
The synthesis of 1-(2-Iodobenzoyl)pyrrolidin-3-amine can be achieved through several routes. One common method involves the reaction of 2-iodobenzoyl chloride with pyrrolidin-3-amine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-iodobenzoyl chloride in an appropriate solvent such as dichloromethane.
- Add pyrrolidin-3-amine to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Chemical Reactions Analysis
1-(2-Iodobenzoyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Iodobenzoyl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodobenzoyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The iodobenzoyl group can participate in various binding interactions, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
1-(2-Iodobenzoyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A structurally related compound with different functional groups.
3-Iodopyrrole: Another iodine-substituted pyrrole derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H13IN2O |
|---|---|
Molecular Weight |
316.14 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-iodophenyl)methanone |
InChI |
InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2 |
InChI Key |
CIOKCSKCXHBMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12088635.png)

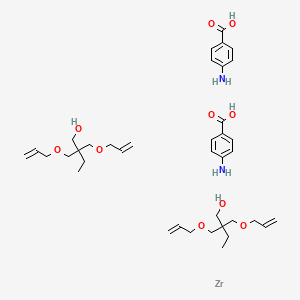
![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
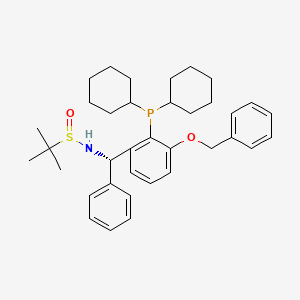
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
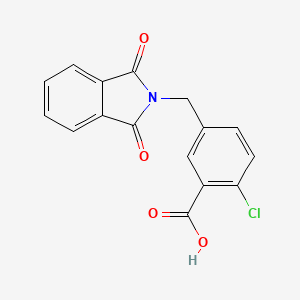

![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)



